5-Chlorovaleryl chloride

Descripción

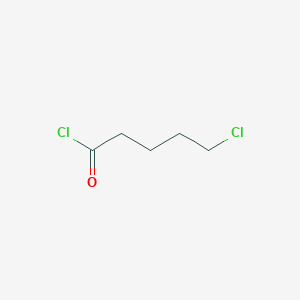

Structure

2D Structure

Propiedades

IUPAC Name |

5-chloropentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c6-4-2-1-3-5(7)8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNNWKWHLOJLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166272 | |

| Record name | Valeryl chloride, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575-61-7 | |

| Record name | 5-Chlorovaleryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeryl chloride, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorovaleryl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valeryl chloride, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorovaleryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for 5 Chlorovaleryl Chloride

Traditional Synthetic Routes and Their Academic Implications

The synthesis of 5-chlorovaleryl chloride, a significant intermediate in the production of pharmaceuticals and agrochemicals, has traditionally been approached through several key pathways. chemicalbook.com These routes, while established, present distinct chemical challenges and have been the subject of methodological advancements to improve efficiency and safety.

Synthesis via 1,4-Dichlorobutane (B89584) Pathway

A prevalent and industrially significant method for synthesizing this compound begins with 1,4-dichlorobutane. This multi-step process involves the formation of a nitrile intermediate, followed by hydrolysis and subsequent conversion to the final acyl chloride. chemicalbook.comgoogle.com

The initial step involves the reaction of 1,4-dichlorobutane with sodium cyanide to produce 5-chlorovaleronitrile (B1664646). chemicalbook.com To facilitate this reaction between the aqueous sodium cyanide solution and the organic 1,4-dichlorobutane, phase transfer catalysis is employed. Catalysts such as tetrabutylammonium (B224687) bromide are used to shuttle the cyanide ions across the phase boundary, enabling the nucleophilic substitution to occur. chemicalbook.com This reaction is typically conducted at elevated temperatures, in the range of 80–85°C, for several hours to achieve satisfactory conversion. chemicalbook.com A one-pot method has also been developed, taking 1,4-dichlorobutane as a raw material in the presence of a phase transfer catalyst and dripping an aqueous solution of sodium cyanide to generate a solution of 5-chlorovaleronitrile and adiponitrile. google.com

Key Parameters for 5-Chlorovaleronitrile Synthesis:

| Parameter | Value/Range | Source(s) |

| Starting Material | 1,4-Dichlorobutane | chemicalbook.comgoogle.com |

| Reagent | Sodium Cyanide | |

| Catalyst | Tetrabutylammonium Bromide | chemicalbook.com |

| Temperature | 80–85°C | chemicalbook.com |

| Reaction Time | ~6 hours |

The 5-chlorovaleronitrile intermediate is then hydrolyzed to form 5-chlorovaleric acid. This is typically achieved through acid-catalyzed hydrolysis, often using concentrated hydrochloric acid. chemicalbook.com The reaction mixture is heated to facilitate the conversion of the nitrile group into a carboxylic acid. chemicalbook.com Reaction temperatures are generally maintained between 55°C and 70°C for approximately 5 hours. chemicalbook.com Following the hydrolysis, the organic phase containing the 5-chlorovaleric acid is separated for the next step. chemicalbook.com

Conditions for Acid-Catalyzed Hydrolysis:

| Parameter | Value/Range | Source(s) |

| Starting Material | 5-Chlorovaleronitrile | chemicalbook.com |

| Reagent | Concentrated Hydrochloric Acid | chemicalbook.com |

| Temperature | 55–70°C | chemicalbook.com |

| Reaction Time | ~5 hours | chemicalbook.com |

The final step in this pathway is the conversion of 5-chlorovaleric acid to this compound. This is accomplished by treating the carboxylic acid with a chlorinating agent, most commonly thionyl chloride. chemicalbook.com The reaction is typically carried out at a controlled temperature, for instance between 20-30°C for an extended period of about 18 hours, to ensure complete conversion and to minimize side reactions. chemicalbook.com The resulting this compound is then purified, often by vacuum distillation, to remove excess thionyl chloride and other impurities. chemicalbook.com

Reaction Parameters for Acyl Chloride Formation:

| Parameter | Value/Range | Source(s) |

| Starting Material | 5-Chlorovaleric Acid | chemicalbook.com |

| Reagent | Thionyl Chloride | chemicalbook.com |

| Temperature | 20–100°C | google.com |

| Reaction Time | ~18 hours | chemicalbook.com |

Synthesis from Cyclopentanone (B42830) via δ-Valerolactone

An alternative synthetic route to this compound starts from cyclopentanone. google.com This pathway involves the oxidation of the cyclic ketone to a lactone intermediate, which is then converted to the desired acyl chloride. A primary drawback of this method is the higher cost of cyclopentanone, which has limited its industrial application. google.com

The key transformation in this route is the Baeyer-Villiger oxidation of cyclopentanone to produce δ-valerolactone. acs.orgosti.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone. Various oxidizing agents can be employed, including peroxy acids. osti.gov For instance, trifluoroperoxyacetic acid, generated in situ from trifluoroacetic acid and sodium percarbonate, has been used for this oxidation. acs.orged.gov Hydrogen peroxide in the presence of a catalyst is another common oxidant. mdpi.comresearchgate.net The yield of δ-valerolactone can be influenced by the choice of catalyst and reaction conditions. mdpi.comresearchgate.net The conversion of cyclopentanone has been reported to reach up to 96.57% with a selectivity for δ-valerolactone of 73.01% under specific catalytic conditions. hep.com.cn Subsequently, δ-valerolactone can be converted to this compound by reacting it with a chlorinating agent like phosgene (B1210022) or thionyl chloride, sometimes in the presence of a catalyst.

Phosgenation or Phosphorus Trichloride (B1173362) Reaction

A traditional route to this compound involves the reaction of a precursor with a strong chlorinating agent like phosgene or phosphorus trichloride. A common starting material for this process is δ-valerolactone.

The reaction of δ-valerolactone with phosgene is typically conducted in the presence of a catalyst. For instance, using iron powder as a catalyst at 100°C, phosgene is added over a period of 4 to 6 hours to control the exothermic reaction. This process proceeds via the ring-opening of the lactone followed by chlorination, achieving yields between 78% and 85%. Another approach involves the use of triphenylphosphine (B44618) oxide as a catalyst, where the reaction is carried out at 140°C with the introduction of gaseous phosgene over 5 hours, resulting in a 70% yield of this compound with 99% purity. google.com

Innovations in this method include the use of co-catalysts to improve reaction conditions and yield. A patented process utilizes iron or aluminum as a catalyst with the addition of water as a co-catalyst. google.com This method avoids the need to pass hydrogen chloride gas through the reaction mixture. The reaction of δ-valerolactone with phosgene is carried out at temperatures ranging from 60 to 100°C for 2 to 10 hours, with optimal conditions reported at 80°C for 4 hours. google.com Yields as high as 93% have been reported using this co-catalyst system. google.compatsnap.com

Alternatively, 5-chlorovaleric acid can be converted to this compound using reagents like phosphorus trichloride or, more commonly, thionyl chloride. The reaction of 5-chlorovaleric acid with thionyl chloride is a well-established method for forming the acyl chloride. google.com

Table 1: Phosgenation of δ-Valerolactone for this compound Synthesis

| Catalyst | Co-Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Iron Powder | None | 100 | 4-6 | 78-85 | - |

| Triphenylphosphine Oxide | None | 140 | 5 | 70 | 99 |

| Iron/Aluminum | Water | 60-100 | 2-10 | up to 93 | - |

Novel and Greener Synthetic Strategies

In response to the hazards associated with reagents like phosgene and cyanides, newer, safer, and more environmentally friendly synthetic routes have been developed.

A notable greener approach utilizes 1-bromo-3-chloropropane (B140262) and diethyl malonate as starting materials, avoiding highly toxic chemicals. google.com This multi-step synthesis is outlined below.

The synthesis begins with the alkylation of diethyl malonate with 1-bromo-3-chloropropane. google.com This reaction is carried out in a solvent in the presence of solid potassium carbonate powder, which acts as a base. google.com The reaction proceeds at a temperature between 30 and 80°C for 5 to 30 hours, yielding 2-(3-chloropropyl)diethyl malonate. google.com This method avoids the use of strong bases like sodium ethoxide, which can lead to side reactions such as self-Claisen condensation. google.com

The resulting 2-(3-chloropropyl)diethyl malonate is then subjected to hydrolysis and decarboxylation. This is achieved by refluxing the compound in an acidic aqueous solution for 5 to 30 hours. google.com This step breaks down the ester groups and removes one of the carboxyl groups as carbon dioxide, yielding 5-chlorovaleric acid. google.com

Continuous efforts are being made to optimize reaction conditions and develop novel catalytic systems to improve the efficiency, yield, and purity of this compound synthesis.

In the phosgenation route starting from δ-valerolactone, the use of a co-catalyst system of iron or aluminum with water has been shown to significantly enhance the yield. google.com Varying the catalyst and reaction parameters allows for fine-tuning of the synthesis. For example, using an aluminum oxide catalyst with water at 100°C for 4 hours can result in a 93% yield of this compound. google.compatsnap.com

Table 2: Influence of Catalyst on the Yield of this compound from δ-Valerolactone and Phosgene

| Catalyst (1 wt%) | Co-Catalyst (2 wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Al₂O₃ | Water | 100 | 4 | 93 |

| FeCl₃ | Water | 100 | 4 | 80 |

| Al powder | Water | 100 | 4 | 64 |

In syntheses involving multiple phases, such as the route starting from 1,4-dichlorobutane and sodium cyanide, phase-transfer catalysts like tetrabutylammonium bromide are employed. google.com These catalysts facilitate the transfer of reactants between the aqueous and organic phases, increasing the reaction rate and yield. google.com The optimization of parameters such as reaction temperature (70-90°C), reaction time, and catalyst concentration (0.75%-1.3%) are crucial for maximizing the output of these reactions. google.com

The drive for higher purity, often ≥98%, is largely dictated by the pharmaceutical industry, where intermediates must meet stringent quality standards. dataintelo.com Advancements in purification technologies, alongside the optimization of synthetic processes, are key to meeting these demands. dataintelo.com

1-Bromo-3-Chloropropane and Diethyl Malonate as Starting Materials

By-product Formation and Purity Control in Synthetic Processes

The synthesis of this compound can result in the formation of several by-products, the nature and quantity of which are highly dependent on the chosen synthetic route and reaction conditions.

For instance, in the common method involving the reaction of 1,4-dichlorobutane with sodium cyanide followed by hydrolysis and subsequent chlorination with thionyl chloride, several impurities can arise. chemicalbook.comchemicalbook.comgoogle.com One significant by-product is adipoyl chloride, which is formed from the dinitrile intermediate. chemicalbook.comgoogle.com Additionally, incomplete hydrolysis of the nitrile intermediate can lead to the presence of 5-chlorovaleronitrile in the final product. chemicalbook.com

A developed and validated Gas Chromatography-Flame Ionization Detection (GC-FID) method has been instrumental in identifying key process-related impurities. nih.govresearchgate.net This analytical technique allows for the detection and quantification of by-products, even at low levels. The primary degradant of this compound is its corresponding carboxylic acid, 5-chlorovaleric acid, which can be formed by hydrolysis upon exposure to moisture. nih.govresearchgate.net

Key Identified Impurities in this compound Synthesis:

| Impurity Name | Chemical Formula | Formation Pathway |

| 4-Pentenoyl chloride | C₅H₇ClO | Elimination reaction |

| 4-Chlorovaleryl chloride | C₅H₈Cl₂O | Isomerization |

| 5-Chlorohexanoyl chloride | C₆H₁₀Cl₂O | Impurity in starting material |

| 4-Methyl-5-chlorovaleryl chloride | C₆H₁₀Cl₂O | Impurity in starting material |

| 5-Chlorovaleric acid | C₅H₉ClO₂ | Hydrolysis of this compound nih.govresearchgate.net |

| Adipoyl chloride | C₆H₈Cl₂O₂ | Dimerization/further reaction of intermediate chemicalbook.comgoogle.com |

To mitigate the formation of these by-products and enhance the purity of this compound, stringent control over reaction parameters is essential. This includes maintaining optimal reaction temperatures, typically between 0–5°C, to minimize side reactions, ensuring the correct stoichiometric ratios of reactants, and conducting the synthesis under an inert atmosphere to prevent moisture contamination.

Post-synthesis purification is a critical step in achieving high-purity this compound. Fractional distillation under reduced pressure is a widely employed technique. guidechem.com For example, distillation at a pressure of 0.15 mmHg can yield purities greater than 99%. Another method involves recrystallization in dimethyl carbonate at temperatures below 0°C. bloomtechz.com

The development of a robust GC-FID method, which involves the derivatization of this compound and its impurities with methanol (B129727) to form their corresponding methyl esters, has significantly improved the ability to monitor and control the purity of the final product. nih.govresearchgate.net This method allows for the separation and quantification of various impurities, ensuring the high quality required for its use in pharmaceutical and other specialty chemical syntheses. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Chlorovaleryl Chloride

Acylating and Alkylating Agent Reactivity

5-Chlorovaleryl chloride (5-CVC) is a bifunctional compound that exhibits reactivity as both an acylating and an alkylating agent. chemicalbook.comfishersci.nonih.gov Its chemical structure contains two reactive sites: a highly reactive acyl chloride group and a terminal chlorine atom on the five-carbon chain. This dual reactivity makes it a versatile intermediate in the synthesis of a wide range of chemical compounds, including pharmaceuticals and agrochemicals. chemicalbook.comguidechem.combloomtechz.com

The acyl chloride moiety is a potent acylating agent, readily participating in nucleophilic acyl substitution reactions. bloomtechz.com This reactivity allows for the introduction of the 5-chloropentanoyl group into various molecules. For instance, it reacts with amines to form amides, with alcohols to yield esters, and with aromatic compounds via Friedel-Crafts acylation to produce ketones. guidechem.com The reactivity of the acyl chloride is influenced by the nature of the nucleophile and the reaction conditions.

The terminal chlorine atom imparts alkylating properties to the molecule. chemicalbook.com This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the C5 position through nucleophilic substitution reactions. This alkylating capability is crucial in the synthesis of various heterocyclic compounds and other complex organic molecules. For example, it is utilized in the synthesis of anion-exchange resins through the acylation of polystyrene/divinylbenzene followed by amination. chemicalbook.comfishersci.no

The interplay between its acylating and alkylating functionalities allows for sequential reactions, making it a valuable building block in multi-step syntheses. The acyl chloride group typically reacts first due to its higher electrophilicity, followed by a reaction at the less reactive alkyl chloride site. This differential reactivity enables the controlled and selective synthesis of complex target molecules.

Nucleophilic Substitution Reactions Involving the Acyl Chloride Moiety

The acyl chloride group of this compound is highly susceptible to nucleophilic attack, leading to a variety of substitution products. This reactivity is a cornerstone of its utility in organic synthesis. guidechem.com Common nucleophiles that readily react with the acyl chloride include water, alcohols, and amines. guidechem.combloomtechz.com

Reaction with amines, a process known as aminolysis, results in the formation of N-substituted 5-chlorovaleramides. For instance, the reaction of this compound with p-nitroaniline in the presence of triethylamine (B128534) yields the corresponding amide. sci-hub.se Similarly, its reaction with azetidine (B1206935) hydrochloride produces 1-(5-chloropentanoyl)azetidine. caltech.edu The reaction conditions, such as the choice of solvent and base, can influence the reaction rate and yield. Pyridine is sometimes used to effectively reduce the formation of by-products in acylation reactions. google.com

The reaction with alcohols, or alcoholysis, produces 5-chlorovalerate esters. For example, when reacted with a hydroxyl-terminated polymer, this compound forms an ester linkage, releasing hydrogen chloride. bloomtechz.com This type of reaction is fundamental in polymer modification and the synthesis of specialty polyesters.

The general mechanism for these nucleophilic acyl substitution reactions proceeds through a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the carbon-oxygen pi bond and forming a transient tetrahedral species. The subsequent collapse of this intermediate involves the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group, resulting in the final acylated product.

The following table summarizes typical nucleophilic substitution reactions involving the acyl chloride moiety of this compound:

| Nucleophile | Reagent Example | Product Type |

| Amine | p-Nitroaniline | N-(4-nitrophenyl)-5-chloropentanamide |

| Amine | Azetidine | 1-(5-chloropentanoyl)azetidine |

| Alcohol | Hydroxyl-terminated polymer | Polymer-bound 5-chlorovalerate ester |

| Water | Water | 5-Chlorovaleric acid |

Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts Acylation)

This compound serves as an effective acylating agent in Friedel-Crafts acylation reactions, a classic method for attaching an acyl group to an aromatic ring. sigmaaldrich.comwikipedia.org This electrophilic aromatic substitution reaction typically requires a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to activate the acyl chloride. sigmaaldrich.comacs.org

The reaction mechanism involves the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate the acylium ion (R-C≡O⁺). This ion then acts as the electrophile, attacking the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Finally, a proton is abstracted from the arenium ion, restoring the aromaticity of the ring and yielding the aryl ketone product. sigmaaldrich.com

An example of this reaction is the acylation of ferrocene (B1249389) derivatives. (5-Chloropentanoyl)ferrocene derivatives are prepared through the Friedel-Crafts acylation of ferrocene or its alkyl derivatives with this compound in dichloromethane, using aluminum trichloride as the catalyst. researchgate.net Similarly, 1-benzosulphonylpyrrole can be acylated with this compound to produce an intermediate for further synthesis. epo.org

The conditions for Friedel-Crafts acylation, including the choice of solvent and the stoichiometry of the Lewis acid, are crucial for the success of the reaction. Unlike Friedel-Crafts alkylation, the acylation reaction generally requires stoichiometric amounts of the catalyst because the product ketone forms a stable complex with the Lewis acid. wikipedia.org

Hydrolysis Pathways and Degradation Products (e.g., 5-Chlorovaleric Acid)

Due to its high reactivity, this compound is susceptible to hydrolysis, a reaction that occurs readily in the presence of water. fishersci.noguidechem.com This process leads to the formation of its primary degradation product, 5-chlorovaleric acid, and hydrogen chloride. guidechem.com The hydrolysis is a typical nucleophilic acyl substitution reaction where water acts as the nucleophile.

The mechanism involves the attack of a water molecule on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield a protonated carboxylic acid. A final deprotonation step, often facilitated by another water molecule, results in the formation of 5-chlorovaleric acid and a hydronium ion.

The presence of moisture is a critical factor in the stability and handling of this compound. It is considered moisture-sensitive, and exposure to atmospheric humidity can lead to its degradation over time. fishersci.noguidechem.com Therefore, it must be stored in a cool, dry place under an inert atmosphere to prevent premature decomposition. guidechem.com The major degradant, 5-chlorovaleric acid, can be detected in samples of this compound, and its presence can impact the purity and subsequent reactions of the starting material. nih.gov

The hydrolysis reaction is often intentionally employed in synthetic pathways. For example, after a series of reactions involving this compound, the resulting intermediate might be hydrolyzed to the corresponding carboxylic acid. Conversely, 5-chlorovaleric acid can be converted back to this compound by treatment with a chlorinating agent like thionyl chloride (SOCl₂). google.com

Compatibility and Instability in Different Chemical Environments

The stability of this compound is highly dependent on its chemical environment due to its reactive nature. It exhibits incompatibility with a range of substances, primarily nucleophiles and bases. fishersci.nothermofisher.kr

Incompatible Materials:

Water and Moisture: As previously discussed, this compound reacts with water to produce 5-chlorovaleric acid and corrosive hydrogen chloride gas. fishersci.noguidechem.com This reactivity necessitates storage in moisture-free conditions.

Alcohols: It reacts with alcohols to form esters, making it incompatible for storage with alcoholic solvents or reagents unless an esterification reaction is intended. guidechem.combloomtechz.com

Amines and Bases: Amines and other bases will readily react with this compound in a vigorous, often exothermic, nucleophilic acyl substitution reaction to form amides. fishersci.noguidechem.com Strong bases can also promote elimination reactions.

Oxidizing Agents: Contact with strong oxidizing agents should be avoided, although specific reaction details are not extensively documented in the provided results. fishersci.nothermofisher.kr

Stable Environments:

This compound is generally stable when stored in anhydrous, aprotic solvents under an inert atmosphere. Suitable solvents for reactions often include dichloromethane, tetrahydrofuran, and acetonitrile, provided they are free of water. sci-hub.segoogle.comgoogle.com

Thermal Stability:

While specific decomposition temperatures are not detailed, the compound is purified by distillation under reduced pressure, suggesting it has a degree of thermal stability. guidechem.comgoogle.com However, prolonged heating, especially in the presence of impurities or incompatible materials, could lead to decomposition.

The following table summarizes the compatibility of this compound:

| Environment/Reagent | Compatibility | Reason/Product |

| Water/Moisture | Incompatible | Hydrolysis to 5-chlorovaleric acid and HCl fishersci.noguidechem.com |

| Alcohols | Incompatible | Alcoholysis to form esters guidechem.combloomtechz.com |

| Amines/Bases | Incompatible | Aminolysis to form amides fishersci.noguidechem.com |

| Strong Oxidizing Agents | Incompatible | Potential for vigorous reaction fishersci.nothermofisher.kr |

| Anhydrous Aprotic Solvents | Compatible | Generally stable for storage and reactions |

Applications of 5 Chlorovaleryl Chloride in Advanced Organic Synthesis

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

5-Chlorovaleryl chloride is extensively used as an alkylating agent in the pharmaceutical industry for the synthesis of various intermediates and Active Pharmaceutical Ingredients (APIs). guidechem.comnbinno.com Its bifunctional nature is particularly useful for creating heterocyclic structures that form the core of many therapeutic agents.

Precursor to Cilostazol and Apixaban

The most prominent applications of this compound in the pharmaceutical sector are in the manufacturing of the anti-platelet drug Cilostazol and the anticoagulant Apixaban. chemicalbook.comgoogle.comganeshremedies.com

Cilostazol: This compound is used for the management of symptoms related to intermittent claudication. In the synthesis of Cilostazol, this compound is a key starting material. google.comchemicalbook.com One synthetic route involves an acylation reaction between this compound and cyclohexylamine (B46788) to produce the intermediate 5-chloro-N-cyclohexylpentanamide. researchgate.net This intermediate then undergoes further reactions to form the final tetrazole-containing quinolinone structure of Cilostazol.

Apixaban: An effective factor Xa inhibitor used to prevent blood clots, Apixaban's synthesis also heavily relies on this compound. ganeshremedies.com Patent literature describes methods where it is reacted with 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one in the presence of a base, followed by an in-situ cyclization step to form a key piperidin-2-one intermediate. ganeshremedies.commdpi.comresearchgate.net Another patented method involves reacting a substituted aniline (B41778) compound with this compound in an inert solvent with an inorganic base to construct the lactam ring essential to Apixaban's structure. chemicalbook.comscience24.com

| API | Therapeutic Class | Role of this compound |

| Cilostazol | Anti-platelet Agent | Key reactant for forming the 5-chloro-N-cyclohexylpentanamide intermediate. researchgate.net |

| Apixaban | Anticoagulant (Factor Xa Inhibitor) | Essential for constructing the piperidin-2-one ring structure via acylation and cyclization. ganeshremedies.comresearchgate.net |

Role in Synthesis of Other Therapeutic Compounds

Beyond its well-documented role in Cilostazol and Apixaban synthesis, this compound is widely regarded as a versatile intermediate for a range of other pharmaceutical compounds. guidechem.comnbinno.comdrugfuture.com It functions primarily as an alkylating agent, enabling the introduction of a five-carbon chain with a terminal chlorine, which can be used for subsequent cyclization or substitution reactions. drugfuture.comgoogle.com This capability makes it a valuable tool for chemists in drug discovery and development to build diverse molecular scaffolds. nbinno.com While its application is broad, its use in the synthesis of other specific, named therapeutic agents is less frequently detailed in publicly available scientific literature compared to its major role in the production of Cilostazol and Apixaban.

Synthesis of Agrochemical Intermediates

The utility of this compound extends to the agrochemical industry, where it serves as a crucial intermediate in the production of modern herbicides. chemicalbook.comresearchgate.net

Intermediate for Pyrazole (B372694) Herbicides (e.g., Pyraclonil)

This compound is a key precursor in the synthesis of third-generation pyrazole herbicides. chemicalbook.comnih.gov These herbicides are noted for their high efficiency, strong selectivity, and favorable environmental profiles. chemicalbook.com

A significant application in this category is the synthesis of Pyraclonil, a new-type, wide-spectrum herbicide used for paddy rice. chemicalbook.comnih.gov In the synthesis pathway, this compound is used as the raw material to produce 1,1,7-trichloro-1-hepten-3-one. chemicalbook.comnih.gov This is achieved through a Friedel-Crafts acylation reaction with trichloroethylene, catalyzed by aluminum chloride. google.com The resulting intermediate is then used to construct the pyrazole ring system of Pyraclonil. The presence of the chlorine atom, originating from this compound, is reported to enhance the herbicidal activity and environmental stability of the final product. chemicalbook.com

Synthesis of Specialty Chemicals and Functional Materials

The reactivity of this compound also makes it suitable for the synthesis of specialized polymers and functional materials.

Development of Anion-Exchange Resins

A notable application of this compound is in the preparation of anion-exchange resins. guidechem.comchemicalbook.com These materials are critical for water purification, chemical separation, and catalysis. The synthesis involves a two-step process:

Acylation: Polystyrene/divinylbenzene copolymer beads are first acylated using this compound in a Friedel-Crafts reaction. This step attaches the 5-chlorovaleryl group to the aromatic rings of the polymer backbone. chemicalbook.com

Amination: The terminal chloro group on the attached side chain is then reacted with an amine, typically trimethylamine. This step introduces a quaternary ammonium (B1175870) group, which acts as the anion-exchange site on the resin. chemicalbook.comdrugfuture.com

This method allows for precise control over the introduction of functional groups onto the polymer, influencing the resin's selectivity and exchange capacity. chemicalbook.com

Precursor for Dyes and Other Industrial Chemicals

This compound serves as a significant intermediate in the chemical industry, primarily valued for its role in the synthesis of a range of specialized and industrial chemicals rather than common dyes. guidechem.com Its bifunctional nature, featuring a reactive acyl chloride group and a terminal chloroalkyl chain, allows it to act as a versatile building block for complex molecules. While its application in the synthesis of dyes is not extensively documented, its utility as a precursor for various other industrial chemicals, including pharmaceuticals, agrochemicals, and specialty polymers, is well-established. dataintelo.combasf.com

The compound's primary industrial function is as an alkylating agent and a source for introducing the 5-chloropentanoyl moiety into a target molecule. chemicalbook.comganeshremedies.comsigmaaldrich.com This reactivity is fundamental to its application in multi-step organic syntheses that produce high-value commercial products.

Detailed Research Findings

Research and industrial applications have demonstrated the utility of this compound in several key sectors:

Agrochemicals: The compound is a crucial intermediate in the production of modern herbicides. chemicalbook.com It is used in the synthesis of third-generation pyrazole herbicides, which are known for their high efficiency, selectivity, and low toxicity to mammals. chemicalbook.com A notable example is its use in the production of Pyraclonil, a new-type, broad-spectrum herbicide for paddy rice fields. chemicalbook.comgoogle.com

Pharmaceuticals: In the pharmaceutical sector, this compound is a key starting material for several active pharmaceutical ingredients (APIs). dataintelo.comnbinno.com Its role is critical in building the molecular framework of drugs used for various therapeutic purposes. nbinno.com For instance, it is an important intermediate in the manufacture of Cilostazol, a medication used for anti-platelet aggregation and treating atherosclerosis, and Apixaban, an anticoagulant. chemicalbook.comganeshremedies.comgoogle.comgoogle.com

Specialty Polymers: this compound has been utilized in the synthesis of functional polymers. One specific application is in the creation of anion-exchange resins. chemicalbook.comsigmaaldrich.com The process involves the acylation of a polystyrene/divinylbenzene copolymer with this compound, followed by amination, to introduce quaternary ammonium functional groups, which are responsible for the ion-exchange properties. sigmaaldrich.com

The following table summarizes the key industrial applications of this compound as a chemical precursor.

Table 1: Industrial Applications of this compound as a Precursor

| Product Class | Specific Product Example | Application of Final Product |

|---|---|---|

| Agrochemicals | Pyraclonil | Broad-spectrum herbicide for paddy rice. chemicalbook.comgoogle.com |

| Pharmaceuticals | Cilostazol | Anti-platelet aggregation, treatment of atherosclerosis. chemicalbook.comgoogle.com |

| Pharmaceuticals | Apixaban | Anticoagulant, prevention of blood clots. ganeshremedies.comgoogle.com |

The synthesis of these industrial chemicals often involves multi-step processes where this compound is introduced at a critical stage. For example, a patented method describes the synthesis of this compound itself, which is then used as the key intermediate. google.com This process starts with 1,4-dichlorobutane (B89584) and involves its conversion to 5-chlorovaleronitrile (B1664646), followed by hydrolysis to 5-chlorovaleric acid, and finally, reaction with thionyl chloride to yield the desired this compound. chemicalbook.comgoogle.com

The table below outlines a generalized reaction step involving this compound in the synthesis of anion-exchange resins.

Table 2: Synthesis Step for Anion-Exchange Resin

| Reactants | Reaction Type | Intermediate Product | Purpose of this compound |

|---|

These applications underscore the importance of this compound as a versatile intermediate in advanced organic synthesis for a variety of industrial fields beyond dye manufacturing. dataintelo.com

Derivatives of 5 Chlorovaleryl Chloride: Design, Synthesis, and Biological Evaluation

Synthesis of Amide Derivatives

The synthesis of amide derivatives from 5-chlorovaleryl chloride is typically achieved through a nucleophilic acyl substitution reaction. In this process, a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion results in the formation of a stable amide bond. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

N-Arylamino-5-chloropentanamides: The reaction of this compound with various substituted anilines (arylamines) yields a series of N-aryl-5-chloropentanamides. The electronic nature of the substituents on the aromatic ring of the arylamine can influence the reaction rate but generally does not impede the formation of the amide product. These derivatives are of interest in medicinal chemistry as the salicylanilide (2-hydroxy-N-phenylbenzamide) scaffold, a related amide structure, is known for a wide range of pharmacological activities, including antibacterial and antimycobacterial effects mdpi.com. The synthesis of these compounds provides a basis for structure-activity relationship (SAR) studies.

Piperazine Derivatives: Piperazine is a cyclic diamine that can react with this compound to produce mono- or di-acylated derivatives. humanjournals.comrsc.org The stoichiometry of the reactants is a key factor in controlling the outcome of the reaction. Using a 1:1 molar ratio of piperazine to this compound favors the formation of the mono-substituted product, 1-(5-chloropentanoyl)piperazine. If an excess of the acyl chloride is used, the di-substituted product, 1,4-bis(5-chloropentanoyl)piperazine, can be formed. The piperazine scaffold is a common feature in many biologically active compounds, and its derivatization is a key strategy in drug discovery. humanjournals.comrsc.orgnih.gov

Table 1: Representative Amide Derivatives from this compound

| Starting Amine | Product Name | Chemical Structure of Product |

|---|---|---|

| Aniline (B41778) | N-phenyl-5-chloropentanamide | Cl-(CH₂)₄-C(=O)NH-Ph |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-5-chloropentanamide | Cl-(CH₂)₄-C(=O)NH-C₆H₄-OCH₃ |

| Piperazine (1 eq.) | 1-(5-Chloropentanoyl)piperazine | Cl-(CH₂)₄-C(=O)N(CH₂CH₂)₂NH |

| Piperazine (2 eq. Acyl Chloride) | 1,4-Bis(5-chloropentanoyl)piperazine | Cl-(CH₂)₄-C(=O)N(CH₂CH₂)₂NC(=O)-(CH₂)₄-Cl |

Synthesis of Thienopyrimidine Derivatives

Thienopyrimidines are fused heterocyclic systems that constitute the core structure of various compounds with significant biological activities. researchgate.netnih.govresearchgate.net The synthesis of thienopyrimidine derivatives featuring a 5-chloropentanoyl side chain can be accomplished by acylating a suitable thienopyrimidine precursor. Many synthetic routes to thienopyrimidines produce structures bearing amino or hydroxyl functional groups. nih.govmdpi.com These groups can readily react with this compound via nucleophilic acyl substitution to attach the side chain.

For example, an amino-thienopyrimidine can be treated with this compound in an inert solvent, often with a base like pyridine, to yield the corresponding N-(thienopyrimidinyl)-5-chloropentanamide. Similarly, a hydroxy-thienopyrimidine can be esterified under similar conditions to produce a thienopyrimidinyl-5-chlorovalerate ester. The terminal chloride on the attached side chain offers a site for further chemical elaboration, such as cyclization or the introduction of other functional groups.

Table 2: General Structure of Acylated Thienopyrimidine Derivatives

| Thienopyrimidine Core | Site of Acylation | General Product Structure |

|---|---|---|

| Amino Group (-NH₂) | ||

| Hydroxyl Group (-OH) |

Synthesis of Bruceolide Derivatives

Bruceolide is a complex natural product belonging to the quassinoid class of compounds. It possesses multiple hydroxyl groups that can be chemically modified. The esterification of these hydroxyl groups is a common strategy to create semi-synthetic derivatives with altered biological profiles. Research has shown that the C-3 hydroxyl group of bruceolide can be esterified with various acyl chlorides. nih.gov

Following this established methodology, a 5-chlorovaleryl ester of bruceolide can be synthesized. The reaction involves treating bruceolide with this compound in a suitable solvent, typically in the presence of a base to act as a proton scavenger. This esterification attaches the 5-chloropentanoyl group to the bruceolide scaffold. Such modifications have been shown to yield compounds with significant cytotoxic activity against various cancer cell lines. nih.gov Furthermore, other acylated bruceolide derivatives have demonstrated potent antimalarial activities. nih.gov

Table 3: Proposed Synthesis of a Bruceolide Derivative

| Parent Compound | Reaction Type | Proposed Product |

|---|---|---|

| Bruceolide | Esterification with this compound | 3-O-(5-chlorovaleryl)bruceolide |

Notopterol Derivatives in Multi-Targeted Ligand Design

Complex multifactorial diseases, such as Alzheimer's, have prompted the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. Notopterol, a natural furocoumarin, has been identified as a promising scaffold for designing such ligands.

The derivatization of notopterol can be achieved by modifying its hydroxyl group. One synthetic strategy involves the esterification of notopterol with this compound. This reaction attaches a flexible linker with a reactive terminal chloride to the notopterol core. libretexts.org This terminal chloride can then be substituted by various nucleophiles to introduce other pharmacophoric groups designed to interact with additional biological targets. This approach allows for the systematic exploration of structure-activity relationships and the optimization of the polypharmacological profile of the resulting derivatives.

Table 4: Notopterol Derivatization for MTDL Synthesis

| Parent Scaffold | Reagent | Intermediate Product | Potential Application |

|---|---|---|---|

| Notopterol | This compound | Notopterol-O-(5-chlorovalerate) | Synthesis of multi-target ligands |

Exploration of Novel Derivatives for Specific Biological Activities

The incorporation of halogen atoms into organic molecules is a well-established strategy for enhancing antimicrobial activity. nih.gov Halogenated compounds, particularly those containing chlorine, are widely used as disinfectants and antiseptics and are known to be effective against a broad range of microorganisms. researchgate.netnih.govwikipedia.org The antimicrobial effect of halogens like chlorine is often attributed to their ability to oxidize cellular components, leading to the disruption of essential biological processes. wikipedia.org

Derivatives synthesized from this compound inherently contain a chlorine atom. This structural feature suggests that these compounds are promising candidates for evaluation as antimicrobial agents. Studies on various classes of organic molecules have demonstrated a direct correlation between halogenation and increased antimicrobial potency. For instance, chlorinated catechols and peptoids have shown significant killing efficiencies against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govcncb.ac.cn The presence of chlorine substituents can be essential for the antimicrobial activity of natural products and their synthetic analogues. nih.gov Therefore, the N-arylamino-5-chloropentanamides, piperazine, thienopyrimidine, and other derivatives discussed are worthy of investigation for their potential antibacterial and antifungal properties. researchgate.netnih.govresearchgate.net

Table 5: Examples of Halogenated Compounds with Antimicrobial Activity

| Compound Class | Halogen | Observed Activity |

|---|---|---|

| Peptoids | Chlorine, Bromine | Enhanced activity against S. aureus, E. coli, and P. aeruginosa. nih.gov |

| Catechols | Chlorine | Broad-spectrum activity against multiple multidrug-resistant bacteria. cncb.ac.cn |

| Salicylanilides | Chlorine | Documented antibacterial and antimycobacterial properties. mdpi.com |

| General Biocides | Chlorine, Iodine | Widely used for inactivating vegetative cells and spores. nih.gov |

Anti-Settlement (Antifouling) Agents

Information regarding the specific design, synthesis, and evaluation of this compound derivatives as anti-settlement (antifouling) agents is not available in the reviewed scientific literature. Research in marine antifouling agents focuses on various other chemical scaffolds, including natural products and their synthetic analogues, but a direct connection to this compound is not established.

Investigations into Central Nervous System (CNS) Receptor Binding

This compound is a valuable building block for synthesizing ligands targeting Central Nervous System (CNS) receptors, which are crucial in developing treatments for neuropsychiatric disorders. Researchers have utilized it to create novel compounds and investigate their binding affinities to various receptors, including dopamine and serotonin subtypes.

In one line of research, this compound was used to synthesize a series of benzothiazole analogues. These compounds were evaluated for their binding affinity to the dopamine D4 receptor (D₄R), which is a target for treating cocaine use disorder. The synthesis involved reacting 2-aminobenzenethiol with 5-chloropentanoyl chloride to create an intermediate, which was then used to alkylate various arylpiperazines or arylpiperidines. This approach led to the identification of several compounds with high D₄R binding affinity and selectivity over other dopamine receptor subtypes (D₂R, D₃R) researchgate.net.

Another study focused on developing multi-receptor ligands by modifying known pharmacophores to target the D₂ receptor, as well as serotonin receptors 5-HT₁AR and 5-HT₇R. 5-Chloropentanoyl chloride was reacted with aminophenols or aminothiophenols to create benzoxazole or benzothiazole-linked alkylating agents. These agents were then coupled with various piperidine and piperazine pharmacophores. The resulting derivatives showed a range of binding affinities, with some compounds displaying potent and selective binding to the D₂ receptor mdpi.com. For instance, a benzothiazole derivative showed a potent binding affinity for the D₂R but weaker affinities for the evaluated serotonin receptors mdpi.com.

The data from these studies highlight how the 5-carbon linker derived from this compound can be effectively incorporated into scaffolds to modulate interactions with key CNS receptors.

Table 1: CNS Receptor Binding Affinity of this compound Derivatives Binding affinity is represented by Kᵢ (nM). A lower Kᵢ value indicates a higher binding affinity.

| Compound Series | Target Receptor | Kᵢ (nM) | Reference |

|---|---|---|---|

| Benzothiazole Analogues | Dopamine D₄ | ≤ 6.9 | researchgate.net |

| Benzothiazole Derivative | Dopamine D₂ | 10.4 | mdpi.com |

| Benzothiazole Derivative | Serotonin 5-HT₁A | 254 | mdpi.com |

| Benzothiazole Derivative | Serotonin 5-HT₂A | >10,000 | mdpi.com |

| Benzothiazole Derivative | Serotonin 5-HT₇ | 266 | mdpi.com |

Inhibitory Activity against Enzymes (e.g., AChE, BACE1, GSK3β)

The development of multi-target-directed ligands is a promising strategy for treating complex neurodegenerative diseases like Alzheimer's disease (AD). This compound has been employed as a linker in the synthesis of such compounds, designed to simultaneously inhibit multiple enzymes involved in AD pathology.

A notable study involved the design and synthesis of notopterol derivatives as triple inhibitors for Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), and Glycogen Synthase Kinase-3β (GSK3β). In this work, this compound was used to introduce a five-carbon linker chain to the notopterol scaffold. The resulting derivatives were evaluated for their inhibitory activity against the three target enzymes. One particular derivative demonstrated balanced and effective inhibitory action against AChE, BACE1, and GSK3β researchgate.net. This multi-target approach is considered a more effective therapeutic strategy for AD due to the complex nature of the disease, which involves amyloid-β (Aβ) deposition (linked to BACE1), tau hyperphosphorylation (linked to GSK3β), and neurotransmitter dysfunction (linked to AChE) researchgate.netnih.govnih.gov.

The results indicated that the length of the linker, in this case provided by the this compound backbone, is crucial for achieving the desired inhibitory profile across multiple enzymes.

Table 2: Multi-Target Enzyme Inhibition by a Notopterol Derivative Synthesized with this compound % Inhibition at a specified concentration.

| Target Enzyme | Test Concentration | % Inhibition | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 1.0 µM | 58.7% | researchgate.net |

| Beta-secretase 1 (BACE1) | 20 µM | 48.3% | researchgate.net |

| Glycogen Synthase Kinase-3β (GSK3β) | 10 µM | 40.3% | researchgate.net |

General Biological Activity Screening of Derivatives

Beyond CNS targets, derivatives of this compound have been synthesized and screened for a wide range of other biological activities, demonstrating the versatility of this chemical intermediate.

Anticoagulant Activity In the pursuit of novel anticoagulants, this compound was used in the synthesis of apixaban derivatives, which act as Factor Xa (FXa) inhibitors. The synthesis involved reacting p-nitroaniline with this compound to produce an intermediate that was further modified. Several of the final compounds exhibited moderate to excellent anticoagulant potency in vitro in both human and rabbit plasma.

Antimicrobial Activity Several studies have explored the antimicrobial potential of heterocycles derived from this compound.

Antibacterial and Antifungal: A series of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives were synthesized and screened for antibacterial and antifungal activity. Certain compounds showed good activity against various Gram-positive and Gram-negative bacteria as well as fungi.

Antifungal: Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety were designed and synthesized. Bioassays revealed that most of these compounds displayed significant fungicidal activity against several plant pathogenic fungi, such as Fusarium graminearum and Rhizoctonia solani.

Antibacterial and Cytotoxic: Thieno[2,3-d]pyrimidines were prepared by reacting 2-aminothiophene-3-carboxylic acid esters with this compound. Subsequent modifications led to compounds that were evaluated for antibacterial and cytotoxic activities.

Antiproliferative Activity Researchers have also investigated the potential of this compound derivatives as anticancer agents. In one study, new 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were synthesized. While the direct use of this compound isn't specified for the final active compounds, the study highlights the importance of the 5-chloro-indole scaffold, a structure that can be conceptually linked to syntheses involving chlorinated intermediates. These compounds were found to be potent inhibitors of EGFR and BRAF pathways, which are crucial targets in cancer therapy, and showed significant antiproliferative activity against cancer cell lines.

Table 3: Overview of General Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Target/Organism | Notable Result | Reference |

|---|---|---|---|---|

| Apixaban Derivatives | Anticoagulant | Factor Xa | Moderate to excellent potency in human plasma | |

| 5-Chloro-pyrazole Derivatives | Antifungal | Rhizoctonia solani | EC₅₀ value of 0.25 µg/mL for compound 8d | |

| Thieno[2,3-d]pyrimidine Derivatives | Antibacterial, Cytotoxic | Various bacteria and cancer cell lines | Activity demonstrated for selected compounds | |

| 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives | Antibacterial, Antifungal | Gram-positive/negative bacteria, Fungi | Good activity reported for specific derivatives |

Analytical Methodologies for 5 Chlorovaleryl Chloride in Research

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are central to assessing the purity of 5-Chlorovaleryl chloride and identifying potential impurities and degradants. Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) offer the necessary selectivity and sensitivity for this purpose.

A validated Gas Chromatography-Flame Ionization Detection (GC-FID) method has been specifically developed for the analysis of low-level impurities in this compound. nih.gov Due to the high reactivity of acyl chlorides, direct analysis can be challenging. researchgate.net Therefore, the method incorporates a derivatization step to ensure stability and achieve accurate quantification. nih.govresearchgate.net The developed GC-FID approach has been validated for specificity, linearity, accuracy, precision, sensitivity, and robustness, providing a reliable tool for quality control. nih.gov

To overcome the analytical challenges posed by the highly reactive nature of this compound, a sample derivatization strategy is employed prior to GC analysis. nih.govresearchgate.net The most effective reported method involves esterification using methanol (B129727). nih.gov In this process, the this compound is converted into its corresponding, more stable methyl ester, methyl 5-chlorovalerate. This conversion allows for reproducible and accurate chromatographic analysis without the risk of degradation or reaction within the analytical system. nih.gov This esterification method is also applied to the various acyl chloride impurities present in the sample, converting them into their respective methyl esters for separation and detection. nih.govresearchgate.net

The validated GC-FID method is capable of separating and detecting several key process-related impurities in this compound. nih.gov Following derivatization with methanol, the method effectively separates the methyl esters of 5-CVC from the methyl esters of these critical impurities. nih.govresearchgate.net The identification and quantification of these compounds are vital for controlling the quality of the final products synthesized from 5-CVC. nih.gov

Table 1: Key Process-Related Impurities in this compound Detected by GC-FID

| Impurity Name | Chemical Class | Analytical Note |

| 4-Pentenoyl chloride | Acyl Chloride | Detected as its methyl ester derivative. nih.gov |

| 4-Chlorovaleroyl chloride | Acyl Chloride | Detected as its methyl ester derivative. nih.gov |

| 5-Chlorohexanoyl chloride | Acyl Chloride | Detected as its methyl ester derivative. nih.gov |

| 4-Methyl-5-chlorovaleroyl chloride | Acyl Chloride | Detected as its methyl ester derivative. nih.gov |

The primary degradant of this compound is 5-Chlorovaleric acid (5-CVA), formed through hydrolysis. nih.govsielc.com The GC-FID method has been specifically designed to detect this major degradant. nih.gov To facilitate the detection of 5-Chlorovaleric acid, which is also derivatized to its methyl ester, 3-Methoxypyridine (B1141550) is used in the sample solvent. nih.govresearchgate.net This ensures that any 5-CVA present in the 5-CVC sample is accurately identified and quantified. nih.gov

Table 2: Major Degradant of this compound Detected by GC-FID

| Degradant Name | Chemical Class | Formation Pathway |

| 5-Chlorovaleric acid | Carboxylic Acid | Hydrolysis of this compound. nih.gov |

High-Performance Liquid Chromatography (HPLC) serves as another powerful technique for the analysis of acyl chlorides. researchgate.net While specific HPLC methods for this compound are not extensively detailed in the literature, general approaches for other acyl chlorides are applicable. These methods often involve derivatization to create a stable derivative with a UV chromophore for sensitive detection. researchgate.net For instance, methods developed for other acyl chlorides have successfully used esterification to accurately measure residuals. researchgate.net Furthermore, reverse-phase (RP) HPLC methods have been established for the analysis of the degradant 5-Chlorovaleric acid, using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the separation of bulk drugs from their impurities and degradation products. researchgate.net While a specific HPTLC method developed exclusively for this compound is not prominently reported, the principles of the technique are well-suited for its analysis. A stability-indicating HPTLC method would involve developing a solvent system capable of separating this compound from its key impurities and its primary degradant, 5-Chlorovaleric acid, on a stationary phase like silica (B1680970) gel. researchgate.net This would provide a simple and rapid method for purity assessment.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method Development and Validation

Spectroscopic Characterization in Research

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of this compound.

¹H NMR: In a typical proton NMR spectrum, the aliphatic protons of the 5-CVC backbone would exhibit distinct signals. The methylene (B1212753) group adjacent to the acyl chloride (–CH₂COCl) is expected to appear as a triplet at a downfield chemical shift due to the electron-withdrawing effect of the carbonyl group. The methylene group bonded to the chlorine atom (–CH₂Cl) would also present as a downfield triplet. The two central methylene groups (–CH₂CH₂–) would appear as overlapping multiplets in the more upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the acyl chloride group would be the most downfield signal. The carbon atom bonded to the terminal chlorine (C5) and the carbon adjacent to the carbonyl group (C2) would also be shifted downfield relative to the other methylene carbons (C3 and C4) in the aliphatic chain.

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups present in this compound. The most prominent absorption band is the carbonyl (C=O) stretch of the acyl chloride functional group, which is typically very strong and appears at a high wavenumber, often around 1800 cm⁻¹. lumenlearning.com Other characteristic absorptions include the C-H stretching vibrations of the methylene groups, which appear just below 3000 cm⁻¹, and the C-Cl stretching vibration, which is found in the fingerprint region of the spectrum, generally between 850 and 550 cm⁻¹. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H (alkane) | Stretch | 2850-3000 | Medium-Strong |

| C=O (acyl chloride) | Stretch | ~1800 | Strong |

| C-Cl (alkyl halide) | Stretch | 850-550 | Medium-Strong |

Data compiled from general spectroscopic principles. lumenlearning.comlibretexts.org

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which aids in structural confirmation. The compound has a molecular formula of C₅H₈Cl₂O, resulting in a monoisotopic mass of approximately 154 Da. nih.gov

A key feature in the mass spectrum of 5-CVC is the isotopic pattern of the molecular ion peak, which arises from the presence of two chlorine atoms. This results in a characteristic cluster of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical from the acyl group and alpha-cleavage. In the case of 5-CVC, fragmentation could also involve the loss of the chloropropyl side chain or the elimination of HCl. semanticscholar.org

Method Validation Parameters for Research Applications

For the analysis of 5-CVC in research, particularly for impurity profiling, it is essential that the analytical methods are properly validated. nih.gov A gas chromatography-flame ionization detection (GC-FID) method has been developed and validated for this purpose, often involving derivatization of 5-CVC to its more stable methyl ester. nih.govresearchgate.net The validation process ensures the method is reliable, accurate, and suitable for its intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH). researchgate.net

Specificity, or selectivity, is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. iupac.org In the context of 5-CVC analysis, a validated GC-FID method demonstrated specificity by successfully separating the methyl ester derivative of 5-CVC from its potential impurities. nih.gov These impurities can include compounds like 4-pentenoyl chloride, 4-chlorovaleroyl chloride, and the primary degradant, 5-chlorovaleric acid. nih.govresearchgate.net The chromatographic separation ensures that the signal detected and measured is exclusively from the compound of interest, preventing overestimation or inaccurate quantification. researchgate.netiupac.org

These parameters are critical for validating quantitative research methods. nih.gov

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For the analysis of 5-CVC impurities, linearity is typically established by preparing calibration curves with at least five concentration levels. A high correlation coefficient (r²), ideally ≥0.999, indicates a strong linear relationship. nih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. For methods analyzing impurities in 5-CVC, accuracy is typically expected to be within a range of 98-102%. researchgate.netresearchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed, with an acceptance criterion for RSD often set at less than 5.0%. researchgate.netresearchgate.net

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov These limits are crucial for analyzing trace-level impurities in 5-CVC. researchgate.net

Table 2: Typical Method Validation Parameters for 5-CVC Analysis in Research

| Parameter | Typical Specification/Finding | Purpose |

| Specificity | Baseline separation from known impurities | Ensures the signal is only from the analyte. nih.gov |

| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Confirms a proportional response to concentration. nih.gov |

| Accuracy | 98.0% - 102.0% Recovery | Measures how close the results are to the true value. researchgate.netresearchgate.net |

| Precision | Relative Standard Deviation (RSD) < 5.0% | Assesses the repeatability of the results. researchgate.net |

| Sensitivity | Determined LOD and LOQ values | Defines the lower limits of reliable measurement. nih.gov |

Data based on established principles and findings from validated analytical methods for 5-CVC. nih.govresearchgate.netnih.govresearchgate.net

Robustness and Stability-Indicating Methods

The reliability of an analytical method for this compound (5-CVC) is ensured through rigorous validation, with particular emphasis on its robustness and ability to be stability-indicating. A robust method remains unaffected by small, deliberate variations in its parameters, ensuring its reliability during routine use. A stability-indicating method is capable of accurately quantifying the compound in the presence of its impurities, and degradation products.

Research has led to the development of a specific and sensitive gas chromatography-flame ionization detection (GC-FID) method for the determination of impurities in this compound. researchgate.netnih.gov This method involves a derivatization step using methanol to form the methyl esters of 5-CVC and its key impurities, which allows for their effective separation and quantification. researchgate.net The validation of this method included assessments of specificity, linearity, accuracy, precision, sensitivity, and robustness, confirming its suitability for quality control. researchgate.netnih.gov

Robustness of the GC-FID Method

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For the GC-FID method developed for this compound, robustness is evaluated by intentionally altering chromatographic conditions to examine the impact on the results. researchgate.net While the specific results of the robustness tests for the 5-CVC method are detailed within the validation study, typical parameters for a GC method robustness evaluation are presented below. The method is considered robust if the system suitability parameters (e.g., resolution, peak asymmetry) and the quantification of impurities remain within acceptable limits despite these variations.

| Parameter Varied | Typical Variation | Potential Effect if Not Robust |

|---|---|---|

| Injector Temperature | ± 5 °C | Incomplete volatilization or degradation of the analyte. |

| Detector Temperature | ± 5 °C | Variation in detector response and sensitivity. |

| Oven Temperature Program | ± 2 °C from setpoint | Shift in retention times, potential co-elution of peaks. |

| Carrier Gas Flow Rate | ± 10% | Changes in retention times and peak resolution. |

| Split Ratio | ± 10% | Variation in the amount of analyte reaching the column, affecting sensitivity. |

Stability-Indicating Nature and Forced Degradation Studies

A critical aspect of the analytical methodology for this compound is its ability to be stability-indicating. This ensures that the analytical method can accurately measure the active compound without interference from any degradation products that may form over time or under stress conditions. sgs.comrjptonline.org Forced degradation, or stress testing, is performed to intentionally degrade the sample to produce potential degradation products. sgs.compharmaguideline.com This process is essential for developing and validating a truly stability-indicating method.

For this compound, the primary degradation product is 5-chlorovaleric acid (5-CVA), which is formed by hydrolysis of the highly reactive acyl chloride group. researchgate.netnih.gov The validated GC-FID method is specifically designed to detect and quantify 5-CVA, often requiring the use of an agent like 3-methoxypyridine in the sample solvent to enable its detection. researchgate.net

Forced degradation studies typically expose the compound to a variety of stress conditions, such as acid and base hydrolysis, oxidation, and thermal stress, to assess its degradation pathways. pharmaguideline.combiomedres.us The goal is to achieve a target degradation of approximately 5-20%. sgs.combiomedres.us

| Stress Condition | Typical Reagent/Condition | Purpose | Primary Degradant for 5-CVC |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M to 1 M HCl, heated | To assess degradation in acidic conditions. | 5-Chlorovaleric acid |

| Base Hydrolysis | 0.1 M to 1 M NaOH, at room temperature or heated | To assess degradation in alkaline conditions. | 5-Chlorovaleric acid |

| Oxidation | 3% to 30% H₂O₂, at room temperature | To evaluate susceptibility to oxidation. | - |

| Thermal Degradation | Dry heat (e.g., 60-80 °C) | To investigate the effect of high temperature. | - |

| Photolytic Degradation | Exposure to UV/Visible light (e.g., 1.2 million lux hours) | To determine light sensitivity. | - |

The specificity of the stability-indicating method is confirmed by its ability to resolve the peak of this compound from the peaks of all potential impurities and degradation products, ensuring that the assay results are accurate and reflect the true content of the pure compound. researchgate.net

Environmental and Safety Considerations in 5 Chlorovaleryl Chloride Research and Production

Development of Safer Synthetic Processes to Minimize Hazardous Reagents and Waste

Historically, a common method for synthesizing 5-chlorovaleryl chloride involves the use of 1,4-dichlorobutane (B89584) as a starting material, which is reacted with highly toxic reagents such as potassium cyanide or sodium cyanide. google.comchemicalbook.comgoogle.com This process generates 5-chlorovaleronitrile (B1664646), which is then hydrolyzed to 5-chlorovaleric acid before being converted to the final product. chemicalbook.comgoogle.com The reliance on cyanide salts and other hazardous chemicals like sodium hydride presents significant safety risks, including the potential for severe poisoning or fatal accidents during production. google.com Furthermore, this pathway generates large volumes of industrial wastewater heavily contaminated with cyanide, which is difficult and costly to treat, posing a serious threat to the environment. google.com

Another established, though less common, method starts from cyclopentanone (B42830). This process involves an oxidation reaction to yield cyclopentanolactone, which is then reacted with phosphorus trichloride (B1173362) to produce this compound. google.com While this route avoids the use of cyanides, the high cost of the raw material, cyclopentanone, has limited its application in industrial-scale production. google.com

In response to the environmental and safety drawbacks of traditional methods, research has focused on developing cleaner production processes. A notable advancement is a novel synthetic route that avoids the use of highly toxic chemicals altogether. google.com This improved process begins with 1-bromo-3-chloropropane (B140262) and diethyl malonate, which are reacted in the presence of potassium carbonate. google.com The resulting intermediate, 2-(3-chloropropyl)diethyl malonate, is then hydrolyzed in an acidic aqueous solution to form 5-chlorovaleric acid. The final step involves reacting the 5-chlorovaleric acid with thionyl chloride to yield this compound. google.com This method offers significant advantages by utilizing cheaper, readily available, and less hazardous raw materials, thereby enhancing the safety of the production process and eliminating the generation of toxic, cyanide-containing wastewater. google.com

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Traditional Cyanide-Based Process | Safer Alternative Process |

|---|---|---|

| Starting Materials | 1,4-dichlorobutane, Potassium Cyanide/Sodium Cyanide | 1-bromo-3-chloropropane, Diethyl malonate |

| Key Reagents | Sodium hydride, Thionyl chloride | Potassium carbonate, Thionyl chloride, Acidic solution |

| Primary Hazard | Use of highly toxic cyanide salts and sodium hydride. google.com | Use of corrosive acids and thionyl chloride. |

| Waste Generation | Large volumes of cyanide-containing industrial wastewater. google.com | Recyclable solvents and recovery of unreacted materials. google.com |

| Safety Profile | High risk of poisoning and fatal accidents. google.com | Significantly improved safety by avoiding highly toxic chemicals. google.com |

| Environmental Impact | Serious environmental pollution from cyano-based wastewater. google.com | More environmentally friendly due to avoidance of toxic waste. google.com |

Management of Cyanide-Containing Wastewater in Industrial Synthesis

The wastewater generated from the traditional synthesis of this compound using cyanide compounds requires meticulous management and treatment before it can be safely discharged. google.comsensorex.com Cyanide is highly toxic to aquatic life and humans, as it inhibits oxygen utilization in organisms. sensorex.comastisensor.com Therefore, effective treatment of cyanide-containing effluent is a critical environmental and public health concern. sensorex.comwaterandwastewater.com Several methods are employed for the detoxification of cyanide in industrial wastewater.

Alkaline Chlorination: This is a predominant and widely used chemical treatment method for cyanide destruction. sensorex.comwaterandwastewater.com The process involves two main steps. First, cyanide is oxidized to the less toxic cyanate (B1221674) using an oxidizing agent like sodium hypochlorite (B82951) at a controlled alkaline pH (typically 8.5-9.0). sensorex.comastisensor.com Maintaining the correct pH is crucial to prevent the formation of highly toxic cyanogen (B1215507) chloride gas. sensorex.com In the second step, the cyanate is further oxidized to harmless carbon dioxide and nitrogen gas. sensorex.com

Chemical Precipitation: This method involves adding chemical reagents, such as ferrous sulfate, to the wastewater. researchgate.netsaltworkstech.com The ferrous ions react with cyanide to form stable, insoluble metal-cyanide complexes like Prussian blue. researchgate.net These solid precipitates can then be removed from the water through physical separation processes like sedimentation or filtration. samcotech.com

Biological Treatment: An environmentally friendly and cost-effective approach involves using microorganisms to break down cyanide. waterandwastewater.com In activated sludge processes, specific bacteria utilize cyanide as a source of carbon and nitrogen, converting it into less harmful substances. waterandwastewater.comresearchgate.net Both anaerobic (without oxygen) and aerobic (with oxygen) biological systems can be effective in degrading cyanide in industrial effluents. waterandwastewater.com

Adsorption: This technique uses materials with a high surface area, most commonly granular activated carbon (GAC), to remove cyanide from wastewater. saltworkstech.comsamcotech.com The cyanide ions are attracted to and held on the surface of the adsorbent material. While effective, the cost of GAC and its disposal after it becomes saturated can be a consideration, making it more suitable for treating intermittent flows or lower concentrations of cyanide. saltworkstech.com

Table 2: Overview of Cyanide Wastewater Treatment Methods